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Palo Alto, CA — Despite initial hopes, the investigational drug landipirdine (also known as
SYN120) did not demonstrate significant efficacy in controlling neuropsychiatric symptoms in
patients with Parkinson's disease dementia (PDD), leading to the discontinuation of its clinical
development. This guide provides a comprehensive comparison of landipirdine versus
placebo, focusing on the available data from its clinical trials, the experimental protocols
employed, and its proposed mechanism of action.

Landipirdine, a dual antagonist of the serotonin 5-HT6 and 5-HT2A receptors, was being
developed by Acorda Therapeutics. The rationale for its development stemmed from the
involvement of these serotonin receptors in modulating various neurotransmitter systems
implicated in cognition and behavior. However, the clinical trial results in PDD did not show a
clear benefit over placebo for the majority of outcomes studied.

Efficacy in Neuropsychiatric Symptom Control

A key study evaluating landipirdine's effect on neuropsychiatric symptoms was a Phase 2a,
randomized, double-blind, placebo-controlled, parallel-group trial conducted over 16 weeks in
patients with Parkinson's disease dementia (NCT02258152). While the primary focus of the
study was on cognition, it included the Neuropsychiatric Inventory (NPI) as a secondary
endpoint to assess behavioral symptoms.
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A post-hoc analysis of this study suggested potential nominal improvements in specific NPI
domains for patients treated with landipirdine compared to placebo. Notably, a potential
benefit was observed in the apathy/indifference domain.[1] However, these findings were not
statistically significant in the main analysis and the overall study did not meet its primary
cognitive endpoints.[1][2]

The table below summarizes the reported changes in the Neuropsychiatric Inventory (NPI)
domains from the Phase 2a study. It is important to note that these are from a post-hoc
analysis and should be interpreted with caution.

Neuropsychiatric Landipirdine (100

Placebo Change p-value
Symptom (NPI mgl/day) Change . .
. . from Baseline (unadjusted)
Domain) from Baseline
Apathy / Indifference Nominally Improved Worsened 0.028[1]

Data presented is based on a post-hoc analysis and may not represent the primary outcome of
the study.

Safety and Tolerability

In the Phase 2a trial, landipirdine was reported to be adequately tolerated. However, a mild
worsening of motor symptoms was observed in the landipirdine group compared to the
placebo group.[1] The discontinuation of its development in Phase | and Phase Il trials for
cognition disorders and dementia suggests that the overall risk-benefit profile was not
favorable.[3]

Experimental Protocols

The primary clinical trial assessing the neuropsychiatric effects of landipirdine was the
SYNAPSE study (NCT02258152).

Study Design: A Phase 2a, multicenter, randomized, double-blind, placebo-controlled, parallel-
group study.[1]

Participant Population: Patients diagnosed with Parkinson's disease dementia.
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Intervention:

e Landipirdine (SYN120) 100 mg administered orally once daily.
e Placebo administered orally once daily.

Duration: 16 weeks of treatment.[1]

Primary Outcome Measures: The primary objective was to assess the efficacy of landipirdine
on cognition, as determined by the Cognitive Drug Research Computerized Cognition Battery
(CDR).[4]

Secondary Outcome Measures: Secondary endpoints included the assessment of
neuropsychiatric symptoms using the Neuropsychiatric Inventory (NPI), as well as other
measures of cognitive and daily living activities.[1]

Inclusion Criteria (summary):

o Diagnosis of Parkinson's disease dementia.

» Stable treatment with a cholinesterase inhibitor.[4]
Exclusion Criteria (summary):

» Specific criteria were not detailed in the available public information but would have been
outlined in the full study protocol.

The workflow of this clinical trial can be visualized as follows:
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Figure 1: Experimental workflow of the Phase 2a SYNAPSE trial.
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Mechanism of Action: Dual 5-HT6 and 5-HT2A
Receptor Antagonism

Landipirdine's proposed mechanism of action involves the simultaneous blockade of two
serotonin receptor subtypes: 5-HT6 and 5-HT2A.

o 5-HT6 Receptor Antagonism: 5-HT6 receptors are primarily expressed in brain regions
associated with learning and memory. Their blockade is thought to enhance the release of
other neurotransmitters, such as acetylcholine and glutamate, which are crucial for cognitive
processes. The potential impact on neuropsychiatric symptoms through this pathway is less
direct but may be related to improved cognitive control over emotions and behavior.

o 5-HT2A Receptor Antagonism: 5-HT2A receptors are implicated in a wider range of
neuropsychiatric phenomena, including psychosis, agitation, and mood disturbances.[5][6]
Antagonism of these receptors is a key mechanism of action for several atypical
antipsychotic medications. By blocking 5-HT2A receptors, landipirdine was hypothesized to
reduce the excessive neuronal firing associated with certain neuropsychiatric symptoms.

The proposed signaling pathway is illustrated below:
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Figure 2: Proposed signaling pathway of Landipirdine.
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Conclusion

Based on the available evidence, landipirdine did not demonstrate a clinically meaningful
benefit in controlling neuropsychiatric symptoms when compared to placebo. The post-hoc
finding of a potential effect on apathy was not sufficient to warrant further development,
especially in the context of the trial not meeting its primary cognitive endpoints and the
observation of worsened motor symptoms. For researchers and drug development
professionals, the case of landipirdine highlights the challenges of targeting complex
neuropsychiatric symptoms in neurodegenerative diseases and underscores the importance of
robust, statistically significant findings in well-designed clinical trials. While the dual antagonism
of 5-HT6 and 5-HT2A receptors remains a theoretically interesting approach, landipirdine itself
will not be moving forward as a potential treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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